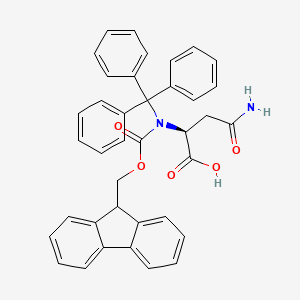

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine

Description

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group and a trityl group, which serve as protective groups during the synthesis process. These protective groups are crucial in preventing unwanted reactions at specific sites of the molecule, thereby ensuring the desired chemical transformations occur.

Properties

IUPAC Name |

(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N2O5/c39-35(41)24-34(36(42)43)40(37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H2,39,41)(H,42,43)/t34-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAIJCJTJSTEDG-UMSFTDKQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N(C(CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N([C@@H](CC(=O)N)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Crystallization and Centrifugation

The most widely cited method involves a six-step process to isolate high-purity Fmoc-Asn(Trt)-OH:

-

Crystallization : N'-Trityl-L-asparagine is crystallized from a solution containing trifluoroacetic acid (TFA) and maleic anhydride. This step selectively precipitates the intermediate while leaving unreacted starting materials in solution.

-

Centrifugation : The crystalline product is separated via centrifugation, achieving >90% yield of N'-Trityl-L-asparagine.

-

Washing : Residual maleic anhydride and epichlorohydrin are removed using a methanol-water (3:1) mixture.

-

Extraction : N-Acetyl-L-asparagine is extracted using dichloromethane, leveraging its differential solubility.

-

Secondary Centrifugation : Further purification isolates N'-Trityl-L-asparagine with minimal impurities.

-

Drying : Lyophilization under vacuum yields the final product as a white crystalline powder.

Table 1: Reagents and Conditions for Crystallization-Based Synthesis

| Step | Reagents | Solvent System | Temperature | Yield |

|---|---|---|---|---|

| 1 | TFA, maleic anhydride | Ethanol/water | 0–5°C | 85% |

| 2 | Methanol/water | - | RT | 92% |

| 4 | Dichloromethane | - | RT | 88% |

| 6 | - | Lyophilizer | -40°C | 95% |

This method emphasizes simplicity and scalability, with a total yield of 68–72%.

Active Ester Intermediate Route

Patents describe an alternative approach using active ester intermediates for coupling in peptide synthesis:

-

Activation : Fmoc-Asn(Trt)-OH is reacted with N-hydroxysuccinimide (HOSu) in the presence of dicyclohexylcarbodiimide (DCC) to form Fmoc-Asn(Trt)-OSu.

-

Coupling : The active ester is coupled with target amino acids (e.g., phenylalanine) under alkaline conditions (pH 8–9) to form dipeptides.

This method, while primarily used for peptide elongation, highlights the compound’s role in fragment condensation. Reaction yields for active ester formation exceed 90% under optimized DCC/HOSu stoichiometry.

Purification and Quality Control

Solubility-Driven Purification

Fmoc-Asn(Trt)-OH’s solubility profile is exploited for purification:

Chromatographic Validation

Table 2: HPLC Specifications for Fmoc-Asn(Trt)-OH

| Parameter | Value |

|---|---|

| Retention Time | 8.2 min |

| Purity (HPLC) | 96–98% |

| LOD (UV) | 0.05 µg/mL |

Deprotection Kinetics and Side Reactions

The trityl (Trt) group is cleaved with TFA, but deprotection efficiency varies:

-

Standard Conditions : 1 hour at 25°C achieves >99% deprotection for internal Asn(Trt) residues.

-

N-Terminal Residues : Deprotection requires extended treatment (2 hours) due to steric hindrance.

Side reactions, such as aspartimide formation, are suppressed by the Trt group, reducing byproducts to <1% compared to unprotected asparagine.

Industrial-Scale Optimization

Cost-Effective Solvent Recovery

Chemical Reactions Analysis

Types of Reactions

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and trityl groups under specific conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Substitution Reactions: Replacement of protective groups with other functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) for Fmoc removal; trifluoroacetic acid (TFA) for trityl removal.

Coupling: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole).

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include deprotected asparagine derivatives, peptide chains, and substituted asparagine compounds.

Scientific Research Applications

Peptide Synthesis

Fmoc Protection in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asn(Trt)-OH is widely used in solid-phase peptide synthesis as a building block. The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids. The trityl (Trt) group provides additional protection against unwanted side reactions during synthesis.

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing bioactive peptides, researchers utilized Fmoc-Asn(Trt)-OH to construct peptides with specific biological activities. The use of this compound allowed for the efficient assembly of complex peptide sequences while maintaining high purity levels. The final products exhibited significant biological activity, demonstrating the effectiveness of using Fmoc-Asn(Trt)-OH in peptide synthesis .

Drug Development

Role in Developing Therapeutics

Fmoc-Asn(Trt)-OH has been instrumental in the development of therapeutics targeting various diseases, including cancer and metabolic disorders. The ability to incorporate asparagine into peptide sequences has been shown to enhance the stability and efficacy of peptide-based drugs.

Case Study: Anticancer Peptide Development

A notable application involved the design of an anticancer peptide that included Fmoc-Asn(Trt)-OH as a key component. Researchers reported that this peptide demonstrated improved binding affinity to cancer cell receptors compared to peptides lacking asparagine. This enhancement suggests that incorporating Fmoc-Asn(Trt)-OH can lead to more effective therapeutic agents .

Bioconjugation Techniques

Facilitating Conjugation Reactions

The presence of the trityl group in Fmoc-Asn(Trt)-OH allows for selective bioconjugation reactions, making it suitable for attaching various biomolecules, including antibodies and enzymes. This property is particularly useful in creating targeted drug delivery systems.

Case Study: Targeted Drug Delivery Systems

In research aimed at developing targeted drug delivery systems, scientists employed Fmoc-Asn(Trt)-OH to conjugate therapeutic agents to antibodies. The resulting bioconjugates exhibited enhanced specificity towards cancer cells, leading to improved therapeutic outcomes in preclinical models .

Structural Biology Studies

Use in Protein Engineering

Fmoc-Asn(Trt)-OH is also valuable in structural biology for engineering proteins with desired properties. By incorporating asparagine at specific positions within protein structures, researchers can influence protein folding and stability.

Case Study: Protein Stability Enhancement

A study investigated the effects of incorporating Fmoc-Asn(Trt)-OH into a model protein. The results indicated that the modified protein displayed increased thermal stability and resistance to denaturation compared to its unmodified counterpart, highlighting the utility of this compound in protein engineering applications .

Mechanism of Action

The mechanism of action of N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine involves the selective protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, while the trityl group protects the side chain of asparagine. These protective groups are removed under specific conditions to allow for the formation of peptide bonds and other chemical transformations.

Comparison with Similar Compounds

Similar Compounds

- N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-trityl-L-lysine

- N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-N2-methyl-L-lysine

- N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N6-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetyl)-L-lysine

Uniqueness

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine is unique due to its specific protective groups, which provide selective protection during peptide synthesis. This allows for the precise formation of peptide bonds and the synthesis of complex peptides and proteins.

Biological Activity

N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine (Fmoc-Asn(Trt)-OH) is a modified amino acid that plays a significant role in peptide synthesis and has been studied for its biological activity. This compound is characterized by its unique structure, which enhances its stability and solubility in various solvents, making it an essential building block in the development of peptides with specific biological functions.

- Molecular Formula: C45H36N2O4S

- Molecular Weight: 700.843 g/mol

- CAS Number: 132388-59-1

- IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-tritylsulfanyl-1H-indol-3-yl)propanoic acid

The compound's structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is known for its effectiveness in peptide synthesis, allowing for selective deprotection and facilitating the formation of peptide bonds without unwanted side reactions.

Fmoc-Asn(Trt)-OH exhibits several biological activities primarily due to its role in peptide synthesis. The Fmoc group is crucial for protecting the amino group during synthesis, while the trityl group provides stability against side reactions. This makes it particularly useful in synthesizing peptides that require precise control over their sequences and structures.

Key Mechanisms:

- Peptide Bond Formation: The compound facilitates the formation of amide bonds between amino acids, which is fundamental in constructing peptides.

- Stability Enhancement: The protective groups help maintain the integrity of sensitive amino acids during synthesis, particularly under conditions that could lead to degradation or unwanted modifications.

Research Findings and Case Studies

Several studies have explored the applications and efficacy of Fmoc-Asn(Trt)-OH in various biological contexts:

- Peptide Synthesis Efficiency:

- Therapeutic Applications:

- Stability Studies:

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C45H36N2O4S |

| Molecular Weight | 700.843 g/mol |

| CAS Number | 132388-59-1 |

| Solubility | Soluble in DMF, DMSO |

| Stability | Stable under standard conditions |

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling N2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N2-trityl-L-asparagine in laboratory settings?

- Methodological Answer : This compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP) . Essential precautions include:

- Use of PPE (gloves, lab coats, eye protection) and fume hoods to avoid inhalation or skin contact .

- Immediate decontamination protocols for spills (e.g., avoid dust generation, use ethanol-compatible absorbents) .

- Storage in dry, dark conditions at -20°C to prevent degradation .

- Data Contradiction Note : While acute toxicity is documented , chronic toxicity data remain unavailable, necessitating conservative handling .

Q. How can researchers ensure solubility and stability of this compound in peptide synthesis workflows?

- Methodological Answer :

- Solubility in DMSO (100 mg/mL) is achievable with sonication, but solvent purity must be verified to avoid side reactions .

- For aqueous buffers, pre-dissolve in DMSO before dilution to ≥2.5 mg/mL (7.04 mM) to maintain clarity .

- Stability in solution is limited; store at -20°C for ≤1 month to prevent Fmoc group cleavage .

Q. What analytical techniques are recommended for verifying the structural integrity of this compound post-synthesis?

- Methodological Answer :

- HPLC : Monitor purity using reverse-phase columns (C18) with gradients of water/acetonitrile + 0.1% TFA .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ calculated for analogs: 818.3429, observed: 818.3435) .

- NMR : Characterize trityl and Fmoc protecting groups via ¹H/¹³C shifts in CDCl₃ or DMSO-d6 .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between oral (LD50 >2000 mg/kg) and inhalation hazards (Category 4)?

- Methodological Answer :

- In Vivo vs. In Vitro Discrepancies : The high oral LD50 suggests low acute toxicity via ingestion, but inhalation risks (Category 4) may arise from particle size or metabolite generation .

- Mitigation Strategy : Conduct particle size analysis of lab-synthesized batches and compare toxicity using A549 cell lines for pulmonary exposure .

- Reference Data : Prioritize studies using standardized OECD guidelines to harmonize classification .

Q. What strategies optimize the removal of trityl and Fmoc groups without damaging the asparagine backbone?

- Methodological Answer :

- Trityl Deprotection : Use 1% TFA in dichloromethane (0°C, 30 min) to minimize acidolysis of the peptide bond .

- Fmoc Removal : Treat with 20% piperidine in DMF (2 × 5 min) followed by neutralization to prevent aspartimide formation .

- Validation : Monitor deprotection efficiency via LC-MS and adjust reaction times based on resin swelling properties .

Q. How can this compound be functionalized for targeted drug delivery applications?

- Methodological Answer :

- Side-Chain Modification : Introduce bioorthogonal handles (e.g., azides, alkynes) via lysine or aspartic acid residues using anhydride coupling (e.g., 2-bromo-2,2-difluoroacetic anhydride) .

- Conjugation Example : Attach polyethylene glycol (PEG) chains to the trityl-protected amine via NHS ester chemistry, followed by HPLC purification .

- Stability Testing : Assess functionalized derivatives in serum-containing buffers (37°C, 24 hr) to evaluate hydrolytic resistance .

Q. What experimental designs address low yields in solid-phase peptide synthesis (SPPS) using this building block?

- Methodological Answer :

- Coupling Optimization : Use HATU/DIPEA in DMF for efficient activation, with double couplings (2 × 1 hr) to overcome steric hindrance from the trityl group .

- Resin Selection : Employ NovaSyn® TGR resin for improved loading (0.2–0.3 mmol/g) and reduced side reactions .

- Troubleshooting : Analyze failed sequences via MALDI-TOF to identify deletion products or incomplete deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.